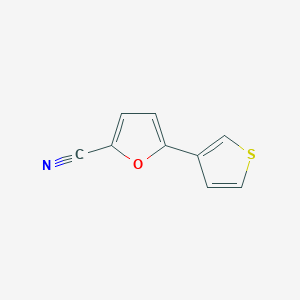![molecular formula C13H13N3O3S B15118726 4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B15118726.png)
4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a complex organic compound with a unique structure that includes a thiazine ring, a hydrazone linkage, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves the condensation of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting hydrazone intermediate is then cyclized to form the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The thiazine ring may also interact with various receptors or proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid
- 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid derivatives
Uniqueness
The uniqueness of 4-oxo-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-yl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid lies in its specific structural features, such as the combination of a thiazine ring and a hydrazone linkage. This structure imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H13N3O3S |
|---|---|
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
(2E)-4-oxo-2-[(Z)-1-phenylethylidenehydrazinylidene]-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-11(17)7-10(20-13)12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,14,16,17)/b15-8- |
Clé InChI |
MWRAGBLQCRBEBH-NVNXTCNLSA-N |
SMILES isomérique |
C/C(=N/N=C/1\NC(=O)CC(S1)C(=O)O)/C2=CC=CC=C2 |
SMILES canonique |
CC(=NN=C1NC(=O)CC(S1)C(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]piperidin-4-yl}carbamate](/img/structure/B15118656.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15118660.png)
![4-Methyl-2-({2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B15118662.png)
![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B15118664.png)
![6-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-9-methyl-9H-purine](/img/structure/B15118708.png)
![1-(4-Chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B15118716.png)
![3-Ethoxy-4-[(4-fluorophenyl)methylamino]cyclobutane-1,2-dione](/img/structure/B15118721.png)
![N-cyclopentyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15118724.png)
![N-[4-(difluoromethoxy)phenyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118731.png)
![3-phenyl-6-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B15118736.png)
![7-Fluoro-4-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinazoline](/img/structure/B15118740.png)
![N-[(4-methylphenyl)methyl]-2-{6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-11-yl}acetamide](/img/structure/B15118749.png)
![N-ethyl-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B15118763.png)
